molecular formula C14H18N4O2S B12309294 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12309294
M. Wt: 306.39 g/mol
InChI Key: PJDUPCIIJJEIKT-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-1-(spiro[25]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core and a spiro[25]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the spiro[2.5]octane moiety and the methylsulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the pyrazolo[3,4-d]pyrimidine core can produce various reduced analogs .

Scientific Research Applications

6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of the spiro[2.5]octane moiety and the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

6-methylsulfonyl-1-spiro[2.5]octan-6-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H18N4O2S/c1-21(19,20)13-15-8-10-9-16-18(12(10)17-13)11-2-4-14(5-3-11)6-7-14/h8-9,11H,2-7H2,1H3

InChI Key

PJDUPCIIJJEIKT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCC4(CC3)CC4

Origin of Product

United States

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